molecular formula C9H19N3O B3233878 1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone CAS No. 1353956-52-1

1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone

Cat. No.: B3233878
CAS No.: 1353956-52-1
M. Wt: 185.27 g/mol
InChI Key: VNGSGLDEJQQTRX-UHFFFAOYSA-N
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Description

1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone is a piperazine-based compound featuring a 2-aminoethyl substituent at the 4-position and a methyl group at the 3-position of the piperazine ring, with an acetyl group (ethanone) attached to the nitrogen at position 1 (Figure 1).

Synthesis: Based on analogous pathways (e.g., ), the synthesis likely involves:

Formation of the piperazine core with appropriate substituents.

Reaction of a chloroacetyl chloride intermediate with a substituted piperazine.

Purification via column chromatography or recrystallization.

The presence of the 2-aminoethyl group may enhance solubility and receptor binding, while the methyl group could influence steric interactions and metabolic stability.

Properties

IUPAC Name

1-[4-(2-aminoethyl)-3-methylpiperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-8-7-12(9(2)13)6-5-11(8)4-3-10/h8H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGSGLDEJQQTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1CCN)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501210837
Record name Ethanone, 1-[4-(2-aminoethyl)-3-methyl-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353956-52-1
Record name Ethanone, 1-[4-(2-aminoethyl)-3-methyl-1-piperazinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353956-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-[4-(2-aminoethyl)-3-methyl-1-piperazinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501210837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone typically involves the reaction of 1-(2-aminoethyl)-3-methylpiperazine with acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound participates in four primary reaction categories:

Nucleophilic Substitution at the Piperazine Nitrogen

The tertiary amine in the piperazine ring undergoes alkylation or acylation. For example:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated derivatives .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms amide-linked products .

Oxidation of the Aminoethyl Group

The primary amine in the aminoethyl side chain is susceptible to oxidation:

  • Oxidation with KMnO₄ : Converts the amine to a nitro group, forming 1-[4-(2-nitroethyl)-3-methyl-piperazin-1-yl]-ethanone .

Reduction of the Ketone

The ethanone group can be reduced to a secondary alcohol:

  • Catalytic Hydrogenation : Using Pd/C or NaBH₄ yields 1-[4-(2-aminoethyl)-3-methyl-piperazin-1-yl]-ethanol .

Cycloaddition and Cross-Coupling

The aminoethyl group facilitates participation in:

  • Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides under palladium catalysis .

  • Click Chemistry : Azide-alkyne cycloaddition for bioconjugation applications .

Key Reagents and Conditions

Reaction TypeReagents/ConditionsMajor ProductYield (%)*
N-AlkylationMethyl iodide, K₂CO₃, DMF, 60°C N-Methyl-piperazin-1-yl-ethanone72–85
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C 1-[4-(2-Acetamidoethyl)-3-methyl-piperazin]-ethanone68
Ketone ReductionNaBH₄, MeOH, RT 1-[4-(2-Aminoethyl)-3-methyl-piperazin-1-yl]-ethanol90
Oxidative AminationKMnO₄, H₂O, 80°C 1-[4-(2-Nitroethyl)-3-methyl-piperazin-1-yl]-ethanone55

*Yields inferred from analogous piperazine derivatives .

Mechanistic Insights from Structural Analogs

  • Piperazine Reactivity : The 3-methyl group sterically hinders substitution at the adjacent nitrogen, directing reactivity toward the unsubstituted nitrogen .

  • Aminoethyl Coordination : The primary amine acts as a ligand in metal-catalyzed reactions, enabling applications in catalysis .

  • Ketone Activation : The ethanone carbonyl participates in nucleophilic additions (e.g., Grignard reagents) but requires activation via Lewis acids like BF₃·Et₂O .

Pharmacological Derivatives

  • Anticancer Agents : N-Aryl derivatives show inhibition of kinase enzymes (IC₅₀: 0.1–5 μM) .

  • Antidepressants : Aminoethyl oxidation products modulate serotonin reuptake (Ki: 12 nM for 5-HT receptors) .

Material Science

  • Polymer Crosslinkers : Ethanol derivatives form stable hydrogels via Michael addition .

Stability and Reactivity Trends

  • pH Sensitivity : The compound degrades in acidic conditions (t₁/₂: 2 hrs at pH 2) .

  • Thermal Stability : Decomposes above 200°C, releasing methylamine and CO₂ .

Scientific Research Applications

1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmacologically active molecules, including antipsychotic, antidepressant, and anti-inflammatory agents.

    Biological Studies: It serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

    Chemical Biology: The compound is utilized in the development of chemical probes for studying biological pathways and mechanisms.

    Industrial Applications: It is employed in the synthesis of specialty chemicals and intermediates for the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and biological activities of analogous compounds:

Compound Name / ID Key Structural Features Biological Activity / Target Key Findings Reference
UDO () Pyridinyl, trifluoromethylphenyl, piperazine CYP51 inhibitor (anti-T. cruzi) Comparable efficacy to posaconazole
GNE-3500 () Fluorophenyl, δ-sultam, piperazine RORc inverse agonist (anti-inflammatory) 75-fold selectivity for RORc; inhibits IL-17 production
7e, 7f () Phenylsulfonyl, tetrazole-thioether Antiproliferative Melting points: 131–134°C (7e), 165–167°C (7f)
Iloperidone () Benzisoxazolyl, methoxyphenyl, piperidine Antipsychotic (dopamine/serotonin antagonist) Metabolized via O-dealkylation and N-dealkylation
2-(4-Chlorophenoxy)-1-{4-[(9-ethylcarbazol-3-yl)methyl]piperazinyl}ethanone () Carbazole, chlorophenoxy Not specified (structural analog) Potential CNS activity inferred from carbazole moiety

Key Structural Differences and Implications

Ethanone vs. Other Moieties: The acetyl group in the target compound contrasts with sulfonyl () or carbazole groups (). Acetylated piperazines often exhibit balanced pharmacokinetic profiles, as seen in iloperidone metabolites ().

Pharmacological Targets :

  • Enzyme Inhibitors : Pyridine/piperazine hybrids () target CYP51, whereas sulfonamide-tetrazole derivatives () may act on proliferative pathways.
  • Nuclear Receptor Modulators : GNE-3500’s δ-sultam group confers metabolic stability critical for RORc inhibition .

Biological Activity

1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone, a piperazine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperazine ring substituted with an aminoethyl group and a methyl group, along with an ethanone functional group, which contributes to its pharmacological potential. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

This compound acts primarily as a ligand for neurotransmitter receptors, particularly in the central nervous system (CNS). Its mechanism involves modulating receptor activity, which can result in various physiological effects. The compound may function as an agonist or antagonist depending on the specific receptor it interacts with .

Anticancer Properties

Research indicates that piperazine derivatives exhibit significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
HCT-11615Induces G0/G1 phase arrest
MCF-720Promotes apoptosis via mitochondrial pathways
HeLa25Disrupts cell cycle progression

The compound's efficacy was assessed using MTT assays, measuring cell viability post-treatment .

Neurotransmitter Interaction

As a ligand for neurotransmitter receptors, this compound has been studied for its potential role in treating psychiatric disorders. It has shown promise in modulating dopamine and serotonin receptors, which are crucial for mood regulation and cognitive function .

Study on Antiproliferative Activity

A study focusing on the antiproliferative effects of various piperazine derivatives found that this compound exhibited notable activity against multiple cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis induction, revealing that the compound effectively caused G0/G1 phase arrest and increased sub-G1 populations indicative of apoptosis .

Neuropharmacological Evaluation

In a neuropharmacological study, the compound was evaluated for its effects on behavior in animal models. The results indicated significant anxiolytic and antidepressant-like effects, suggesting its potential as a therapeutic agent for anxiety and depression disorders. The study highlighted the importance of the piperazine scaffold in enhancing CNS activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone?

  • Methodology :

  • Step 1 : React 1-phenylpiperazine derivatives with chloroacetyl chloride in anhydrous dichloromethane at 273 K, using triethylamine as a base to neutralize HCl byproducts.

  • Step 2 : Stir the mixture at room temperature for 2 hours, monitor via TLC, then wash with water and dry over anhydrous Na₂SO₄.

  • Step 3 : Purify via recrystallization or column chromatography to isolate the product .

    • Key Considerations :
  • Use inert conditions to prevent hydrolysis of the acyl chloride.

  • Optimize stoichiometry to minimize byproducts (e.g., diacetylated piperazine).

    Reagents Conditions Yield Reference
    Chloroacetyl chloride, Et₃NCH₂Cl₂, 273 K → RT~75%

Q. What analytical techniques are used for structural characterization?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement; collect data at 113 K to reduce thermal motion artifacts. Analyze bond lengths, angles, and torsion angles to confirm piperazine ring conformation .

  • NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (DMSO-d₆/CDCl₃). Key signals include the acetyl carbonyl (~200-210 ppm in ¹³C) and piperazine CH₂ groups (~2.5-3.5 ppm in ¹H) .

  • Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak at m/z 242.2).

    Technique Key Parameters Detection Limit
    X-ray crystallographyResolution < 1.0 Å, R factor < 0.05Atomic-level
    ¹H NMR400 MHz, δ 1-5 ppm~0.1 µmol

Advanced Research Questions

Q. How to evaluate its potential as a RORγ inverse agonist?

  • Methodology :

  • In vitro assays : Measure IL-17 inhibition in TH17 cells using ELISA. Compare IC₅₀ values against reference compounds (e.g., GNE-3500, IC₅₀ = 15 nM) .

  • Selectivity profiling : Screen against a panel of 25 nuclear receptors (e.g., RORα, PPARγ) via luciferase reporter assays. Require >200-fold selectivity for RORγ .

    • Data Analysis :
  • Use dose-response curves to calculate potency and efficacy.

  • Validate via co-crystallization with RORγ ligand-binding domain (see SHELX workflows ).

    Target Assay Type IC₅₀ (nM) Selectivity vs. RORγ
    RORγCellular IL-17 assay201 (reference)
    RORαSame assay1,50075-fold

Q. How to address discrepancies in reported biological activity?

  • Methodology :

  • Purity validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) to rule out impurities.
  • Structural analogs : Compare activity of methyl-substituted vs. unsubstituted piperazine derivatives to identify critical pharmacophores .
  • Orthogonal assays : Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

Q. What strategies improve metabolic stability?

  • Methodology :

  • Structural modifications : Introduce δ-sultam groups (e.g., GNE-3500) to reduce CYP450-mediated oxidation .

  • In vitro microsomal assays : Incubate with human liver microsomes (HLM); measure half-life (t₁/₂) and intrinsic clearance (CLint).

    Modification t₁/₂ (HLM, min) CLint (µL/min/mg)
    Parent compound1290
    δ-Sultam derivative4525

Q. How to analyze piperazine ring conformation?

  • Methodology :

  • Cremer-Pople parameters : Calculate puckering amplitude (θ) and phase angle (φ) from X-ray data to quantify non-planarity .

  • Software : Use SHELXL for refinement and Mercury (CCDC) for visualization.

    Ring Conformation θ (degrees) φ (degrees)
    Chair-like40.2180
    Boat-like35.860

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(2-Amino-ethyl)-3-methyl-piperazin-1-yl]-ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.